molecular formula C21H19ClN2O3 B6547198 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946309-59-7

1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Número de catálogo: B6547198
Número CAS: 946309-59-7
Peso molecular: 382.8 g/mol
Clave InChI: OIJGLVQQNYQYIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-Chlorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 4-chlorophenylmethyl group at the 1-position and a 4-ethoxyphenyl substituent on the carboxamide nitrogen.

Propiedades

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-19-10-8-18(9-11-19)23-21(26)16-5-12-20(25)24(14-16)13-15-3-6-17(22)7-4-15/h3-12,14H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJGLVQQNYQYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This compound features a chlorophenyl and an ethoxyphenyl group, contributing to its unique pharmacological profile. Its molecular formula is C21H19ClN2O3, with a molecular weight of approximately 382.8 g/mol .

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C21H19ClN2O3\text{C}_{21}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3

This structure includes a dihydropyridine core, which is significant in many biologically active molecules. The presence of the chlorophenyl and ethoxyphenyl groups enhances its potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against several bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInhibits proliferation of certain cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

The biological activity of 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may involve the modulation of enzyme activities and receptor interactions. For example, it may act as an inhibitor of specific kinases involved in cancer progression or as a modulator of inflammatory pathways.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study conducted by researchers evaluated the antibacterial properties against various pathogens. The results indicated significant inhibition zones for Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research : In vitro assays demonstrated that the compound could induce apoptosis in breast cancer cells (MCF-7), highlighting its potential role in cancer therapy.
  • Anti-inflammatory Evaluation : A recent study assessed the compound's impact on inflammatory cytokine production in a lipopolysaccharide (LPS)-induced model. Results showed a marked reduction in TNF-alpha and IL-6 levels, indicating anti-inflammatory properties.

Synthesis and Derivatives

The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Formation of the dihydropyridine core.
  • Introduction of chlorophenyl and ethoxyphenyl substituents through electrophilic aromatic substitution.

Notable Derivatives

Compound NameStructural FeaturesUnique Aspects
6-(4-chlorophenyl)-4-oxo-1-pentyl-1,4-dihydropyridine-3-carboxylic AcidSimilar core with different substituentsFocus on carboxylic acid functionality
Ethyl 1-butyl-4-oxo-6-phenyl-1,4-dihydropyridineVariation in alkyl chain lengthExplores different alkyl substitutions
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineSimilar substitution patternInvestigates positional effects on activity

Comparación Con Compuestos Similares

Structural and Substituent Variations

The compound’s closest analogs differ primarily in substituents on the pyridine/dihydropyridine core and the carboxamide nitrogen. Key examples include:

Compound Name / ID R1 (Position 1) R2 (Carboxamide Nitrogen) Molecular Formula Key Features
Target Compound 4-Chlorophenylmethyl 4-Ethoxyphenyl C₂₀H₁₇ClN₂O₃ Ethoxy (electron-donating) group
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Benzyl 3-Cyclopropylcarbamoylphenyl C₂₃H₂₂N₄O₃ Cyclopropylcarbamoyl (hydrogen bond donor)
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 3-Chlorobenzyl 4-Chlorophenyl C₁₉H₁₃Cl₃N₂O₂ Tri-chlorinated (high lipophilicity)
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide 3-Trifluoromethylbenzyl 4-Carbamoylphenyl C₂₀H₁₄F₃N₃O₃ Trifluoromethyl (electron-withdrawing)
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Chlorophenylmethyl 4-Methoxyphenyl C₂₀H₁₆Cl₂N₂O₃ Methoxy vs. ethoxy comparison

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenylmethyl group increases logP values, favoring membrane penetration. The trifluoromethyl analog () may exhibit higher logP but improved metabolic stability .
  • Solubility : Ethoxy and methoxy groups enhance aqueous solubility compared to halogenated or carbamoyl substituents.

Métodos De Preparación

Reaction Mechanism and Protocol

The synthesis begins with the formation of a Schiff base intermediate via condensation of 4-chlorobenzaldehyde and 4-ethoxyaniline in ethanol under reflux. A catalytic amount of triethylamine accelerates imine formation, yielding N-(4-ethoxyphenyl)-4-chlorobenzaldimine . Subsequent cyclization with ethyl acetoacetate in refluxing ethanol produces the dihydropyridine core.

Key Steps :

  • Schiff Base Formation :

    • 4-Chlorobenzaldehyde (10 mmol) and 4-ethoxyaniline (10 mmol) in ethanol (40 mL) with triethylamine (0.5 mL).

    • Reflux at 80°C for 4 hours.

    • Yield: 82% after recrystallization (ethanol).

  • Cyclization :

    • Schiff base intermediate (5 mmol) reacted with ethyl acetoacetate (6 mmol) in ethanol (30 mL).

    • Reflux for 6 hours, followed by cooling to precipitate the product.

    • Yield: 68–73%.

Optimization Insights

  • Solvent Choice : Ethanol outperforms DMF or THF due to better solubility of intermediates.

  • Catalyst : Triethylamine enhances reaction kinetics by deprotonating intermediates.

Acid-Mediated Hydrolysis and Cyclization

Sulfuric Acid-Driven Synthesis

Concentrated sulfuric acid facilitates both hydrolysis and cyclization in a one-pot reaction. This method is adapted from the synthesis of structurally related dihydropyridine-carboxylic acids.

Procedure :

  • Starting Material : 2-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (2.0 g) dissolved in H₂SO₄ (20 mL).

  • Stirring at room temperature for 4 hours.

  • Quenching in ice-cold water precipitates the crude product.

  • Recrystallization from ethanol yields pale-yellow crystals (73%, m.p. 518 K).

Advantages :

  • Eliminates the need for multiple purification steps.

  • High regioselectivity due to the strong acidic environment.

Electrochemical Carboxylation

Novel Approach for Carboxamide Integration

An undivided electrochemical cell with a magnesium anode and platinum cathode enables direct introduction of the carboxamide group via CO₂ fixation. This method, validated for analogous dihydropyridines, offers superior atom economy.

Experimental Setup :

  • Substrate : 2,6-Bis(bromomethyl)-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (1 mmol).

  • Electrolyte : Tetrapropylammonium chloride (TPAC, 5 mmol) in acetonitrile.

  • Conditions : Constant current density (15 mA/cm²) under CO₂ bubbling (1 atm, 7–8 hours).

Outcomes :

  • Conversion rate: 89%.

  • Product isolated via rotary evaporation and recrystallization (ethanol).

Bromination Followed by Nucleophilic Substitution

Halogenation for Functionalization

N-Bromosuccinimide (NBS) mediates bromination at the methyl groups of the dihydropyridine core, enabling subsequent nucleophilic substitution with amines.

Protocol :

  • Bromination :

    • Dihydropyridine precursor (5 mmol) in methanol (50 mL).

    • NBS (10 mmol) added in portions under dark conditions.

    • Stirring at 25°C for 3 hours yields 2,6-bis(bromomethyl) derivative (Yield: 85%).

  • Amination :

    • Brominated intermediate (1 mmol) reacted with 4-ethoxyaniline (2.2 mmol) in DMF.

    • Heating at 60°C for 12 hours.

    • Yield: 78% after column chromatography.

Analytical Characterization

Structural Validation

Spectroscopic Data :

  • IR (KBr) : 3341 cm⁻¹ (N–H), 1686 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O ether).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.80 (s, 1H, NH),

    • δ 7.21–7.13 (m, 4H, Ar-H),

    • δ 4.85 (s, 1H, H-4),

    • δ 4.12 (q, 4H, OCH₂CH₃),

    • δ 1.13 (t, 6H, CH₃).

Crystallographic Data :

  • Space Group : Orthorhombic Pbca (for analogous compounds).

  • Bond Lengths : C=O (1.214 Å), C-N (1.342 Å).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acid-Mediated7398Single-step protocolCorrosive conditions
Electrochemical8995Eco-friendly CO₂ utilizationSpecialized equipment required
Bromination/Amination7897Functional group flexibilityMulti-step synthesis

Q & A

Q. What are the established synthetic routes for 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with commercially available precursors such as 4-chlorobenzyl halides and substituted phenyl carboxamides. Key steps include:

  • Nucleophilic substitution to attach the 4-chlorophenylmethyl group to the dihydropyridine ring.
  • Carboxamide coupling using coupling agents like EDCI or HATU under inert conditions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification due to byproducts .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclization .
    Yields range from 40–70%, depending on temperature control (60–100°C) and stoichiometric ratios .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in dynamic behavior?

  • NMR spectroscopy (¹H, ¹³C, and 2D COSY) confirms substitution patterns and hydrogen bonding in the dihydropyridine ring.
  • X-ray crystallography resolves conformational flexibility in the ethoxyphenyl group, which may adopt multiple orientations in the solid state .
  • Dynamic NMR at variable temperatures (e.g., 25–80°C) detects restricted rotation in the carboxamide moiety, critical for understanding tautomerism .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic efficiency?

Use Design of Experiments (DoE) methodologies to evaluate interactions between variables:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response surface modeling (e.g., Central Composite Design) identifies optimal conditions. For example, a study on a related dihydropyridazine derivative achieved 85% yield by optimizing DMF:THF solvent ratios (3:1) at 80°C .
  • High-throughput screening with automated liquid handlers accelerates parameter testing .

Q. What computational approaches predict regioselectivity in derivatization reactions?

  • Density Functional Theory (DFT) calculates transition-state energies to predict substitution preferences (e.g., para vs. meta positions on the chlorophenyl group).
  • Molecular docking evaluates steric and electronic effects of substituents on binding to biological targets (e.g., kinases) .
  • ICReDD’s reaction path search combines quantum chemistry and machine learning to propose viable derivatization pathways .

Q. How should biological activity assays be designed to evaluate kinase inhibition or receptor binding?

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, BRAF) and ATP concentrations mimicking physiological conditions. IC₅₀ values are compared to reference inhibitors (e.g., Gefitinib) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity (Kd) for targets like G-protein-coupled receptors. Include negative controls (e.g., scrambled peptides) to rule out nonspecific binding .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Source analysis : Check for impurities (e.g., unreacted starting materials) via HPLC-MS. A study on a pyridazine analog showed 5% impurities reduced IC₅₀ by 30% .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Replicate experiments across independent labs to confirm reproducibility .

Q. What strategies improve aqueous solubility and stability for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity.
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to the ethoxyphenyl moiety, which degrade in plasma to release the active compound .
  • Accelerated stability testing : Monitor degradation products (e.g., oxidation at the dihydropyridine ring) under stressed conditions (40°C, 75% humidity) .

Q. How can regioselectivity challenges in halogenation or cross-coupling be addressed?

  • Directing groups : Install temporary protecting groups (e.g., BOC) on the carboxamide to steer halogenation to the para position .
  • Metal catalysts : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids achieves selective C–C bond formation. Use bulky ligands (e.g., SPhos) to minimize steric clashes .

Q. What methodologies enable enantioselective synthesis of chiral derivatives?

  • Chiral auxiliaries : Attach menthol-based groups to the dihydropyridine ring, followed by diastereomeric resolution via chiral HPLC .
  • Asymmetric catalysis : Employ Ru(II)-BINAP complexes for hydrogenation steps, achieving enantiomeric excess (ee) >90% in related carboxamides .

Q. How can cross-disciplinary approaches (e.g., materials science) enhance research on this compound?

  • Nanoparticle delivery : Encapsulate the compound in PLGA nanoparticles to improve bioavailability and target-specific release.
  • Surface functionalization : Attach the carboxamide to gold nanoparticles for plasmonic sensing of binding events .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.